molecular formula C11H13Cl2N B1636878 2-(3,4-Dichlorobenzyl)pyrrolidine CAS No. 383127-94-4

2-(3,4-Dichlorobenzyl)pyrrolidine

Cat. No. B1636878
CAS RN: 383127-94-4
M. Wt: 230.13 g/mol
InChI Key: QDAOUERSYUOTTJ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzyl)pyrrolidine is a chemical compound with the CAS Number: 383127-94-4 . It has a linear formula of C11H13Cl2N and a molecular weight of 230.14 . The compound is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13Cl2N/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2 . This indicates the presence of a pyrrolidine ring attached to a dichlorobenzyl group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.14 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Cognitive Enhancement and Anxiolytic Properties

  • Cognitive Disorders Treatment : Studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a compound structurally related to 2-(3,4-Dichlorobenzyl)pyrrolidine, have shown positive effects in rodent and primate models of cognitive enhancement. This compound, due to its favorable oral bioavailability and reduced propensity to activate peripheral ganglionic type receptors, is considered an attractive candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).

Organic Synthesis and Material Applications

  • Pyrrolidine Synthesis : Research into pyrrolidines, important heterocyclic organic compounds with various biological effects, has identified methods for their synthesis through [3+2] cycloaddition reactions. These compounds have applications in medicine, industry (as dyes or agrochemical substances), and highlight the importance of studying pyrrolidine chemistry for modern science (Żmigrodzka et al., 2022).

  • Conducting Polymers : Derivatives of bis(pyrrol-2-yl) arylenes, including those that might share reactive pathways with this compound, have been synthesized for the development of conducting polymers. These polymers, obtained through electropolymerization, demonstrate low oxidation potentials and stability in their conducting form, indicating potential for electronic applications (Sotzing et al., 1996).

Advanced Material Chemistry

  • Lanthanide Clusters : The exploration of 2-(hydroxymethyl)pyridine in 4f metal chemistry led to the discovery of a new family of Ln(III)(9) clusters. These clusters not only exhibit a unique sandglass-like topology but also possess dual physical properties, such as single-molecule magnetism behavior and intense red photoluminescence, showcasing the versatility of pyridine derivatives in material science (Alexandropoulos et al., 2011).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-10-4-3-8(7-11(10)13)6-9-2-1-5-14-9/h3-4,7,9,14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAOUERSYUOTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dichlorobenzyl)pyrrolidine
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